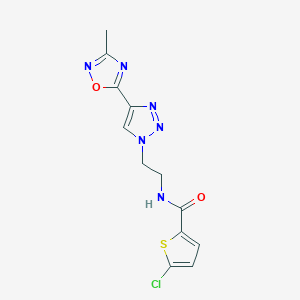

![molecular formula C25H21ClN6 B2926646 N~4~-(3-氯苯基)-1-苯基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 955305-48-3](/img/structure/B2926646.png)

N~4~-(3-氯苯基)-1-苯基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

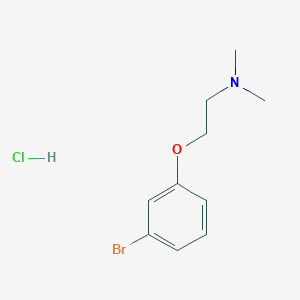

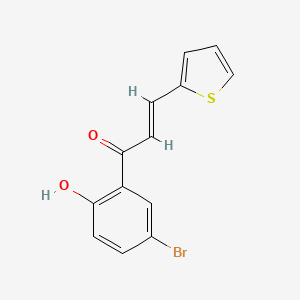

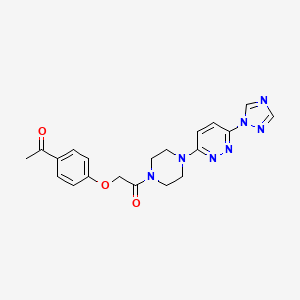

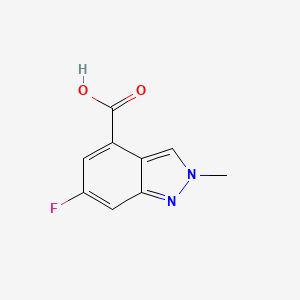

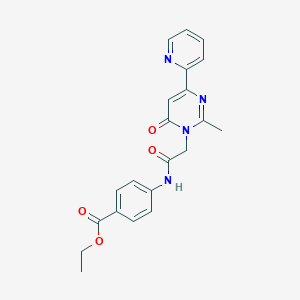

N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C25H21ClN6 and its molecular weight is 440.94. The purity is usually 95%.

BenchChem offers high-quality N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuroprotective Agent

The structure of F2090-0414 suggests potential neuroprotective properties. Compounds with similar pyrazoline and pyrimidine scaffolds have been studied for their neuroprotective effects, particularly in the context of oxidative stress and acetylcholinesterase (AchE) inhibition . AchE plays a critical role in the cholinergic nervous system, and its inhibition can lead to improved nerve pulse transmission, which is beneficial in treating neurodegenerative diseases.

Anticonvulsant Activity

Pyrazoline derivatives have shown promise as anticonvulsant agents. The chlorophenyl group in F2090-0414 could interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are implicated in seizure disorders. This interaction may provide a molecular mechanism for anticonvulsant activity, offering a potential therapeutic avenue for epilepsy management .

Antinociceptive Properties

The compound’s potential to modulate pain perception, or antinociception, is another area of interest. Studies on related compounds have demonstrated efficacy in acute models of epilepsy and tonic pain, suggesting that F2090-0414 could be developed as an analgesic for neuropathic pain management .

Antioxidant Effects

Oxidative stress is a common pathway leading to cellular damage and disease development. Pyrazoline derivatives have been associated with antioxidant activities, which could make F2090-0414 a candidate for therapeutic strategies aimed at reducing oxidative damage and its associated pathologies .

Antibacterial and Antifungal Applications

Compounds with pyrazoline and pyrimidine structures have been reported to possess antibacterial and antifungal properties. F2090-0414 could be investigated for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

作用机制

Target of Action

Similar compounds with a pyrimidine nucleus have been found to interact with cyclin-dependent protein kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This implies that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the potential interaction with cdks, it’s plausible that the compound could influence cell cycle regulation and transcription pathways .

Pharmacokinetics

It’s worth noting that similar compounds have shown promising in vitro activity and drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest good bioavailability.

Result of Action

Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could potentially exert similar effects.

属性

IUPAC Name |

4-N-(3-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPRGANMFBNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

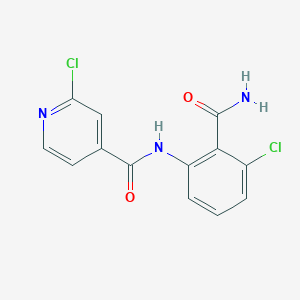

![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)